molecular formula C31H33NO3S B15074232 (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid

(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid

Cat. No.: B15074232
M. Wt: 499.7 g/mol
InChI Key: LGIUHWQDGPFXSG-RUZDIDTESA-N
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Description

(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid is a complex organic compound with a unique structure that includes a spirocyclic piperidine, a thiophene ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic piperidine: This can be achieved through a cyclization reaction involving an indene derivative and a piperidine precursor.

    Introduction of the thiophene ring: This step involves a coupling reaction between the spirocyclic piperidine and a thiophene derivative.

    Attachment of the phenyl group: This is typically done through a nucleophilic substitution reaction.

    Formation of the hex-4-ynoic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield carboxylic acids or ketones, while reduction can yield alkanes or alkenes.

Scientific Research Applications

(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4’-piperidine]-1’-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid lies in its spirocyclic structure and the combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C31H33NO3S

Molecular Weight

499.7 g/mol

IUPAC Name

(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid

InChI

InChI=1S/C31H33NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-13,25H,14-22H2,1H3,(H,33,34)/t25-/m1/s1

InChI Key

LGIUHWQDGPFXSG-RUZDIDTESA-N

Isomeric SMILES

CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3

Origin of Product

United States

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